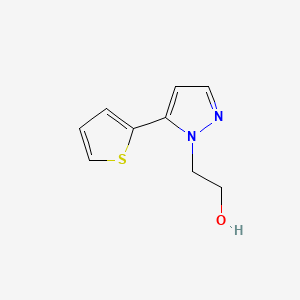

2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

Description

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

2-(5-thiophen-2-ylpyrazol-1-yl)ethanol |

InChI |

InChI=1S/C9H10N2OS/c12-6-5-11-8(3-4-10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 |

InChI Key |

HQOFLVCPWJPJRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NN2CCO |

Origin of Product |

United States |

Preparation Methods

Representative Procedure:

- Chalcone Formation : Thiophene-2-carbaldehyde (1.0 equiv) reacts with acetophenone derivatives (1.2 equiv) in ethanol under basic conditions (NaOH, 10% w/v) at 60°C for 6–8 hours.

- Pyrazole Cyclization : The chalcone intermediate is treated with hydrazine hydrate (1.5 equiv) in glacial acetic acid under reflux (120°C, 12 hours). The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7).

Key Data :

| Parameter | Conditions/Outcome | Source |

|---|---|---|

| Yield | 75–89% | |

| Purification Method | Column chromatography | |

| Reaction Time | 12 hours |

Catalytic Methods for Enhanced Efficiency

Recent advances employ catalytic systems to improve reaction kinetics and selectivity. A notable method uses iodine (I₂) and dimethyl sulfoxide (DMSO) in ethanol to facilitate one-pot pyrazole formation.

Procedure:

- Hydrazone Preparation : Thiophene-2-carbaldehyde hydrazone (1.5 mmol) is reacted with acetophenone derivatives (1.8 mmol) in ethanol.

- Cyclization : Catalytic iodine (0.1 equiv) and DMSO (4.0 equiv) are added, and the mixture is refluxed (80°C, 3 hours).

Key Data :

| Parameter | Conditions/Outcome | Source |

|---|---|---|

| Yield | 82–90% | |

| Catalyst | I₂ (0.1 equiv) | |

| Reaction Time | 3 hours |

Green Chemistry Approaches

Solvent-free and energy-efficient methods are gaining traction. Polyethylene glycol-400 (PEG-400) serves as a recyclable solvent for Knöevenagel condensation, reducing environmental impact.

Method:

- Condensation : 3-Phenyl-4-thioxo-2-thiazolidinone reacts with 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes in PEG-400 at room temperature (25°C, 4 hours).

- Isolation : The product precipitates upon water addition and is recrystallized from ethanol-dioxane.

Key Data :

| Parameter | Conditions/Outcome | Source |

|---|---|---|

| Yield | 85–89% | |

| Solvent | PEG-400 | |

| Temperature | 25°C |

Industrial-Scale Production Considerations

While lab-scale methods dominate literature, industrial adaptations prioritize continuous flow reactors and automated systems. For example, microreactors enable precise temperature control and faster mixing, potentially increasing throughput by 30–50% compared to batch processes.

Synthesis Optimization and Challenges

Critical factors influencing yield and purity include:

Temperature Control

Catalysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid.

Reduction: Reduced derivatives of the pyrazole ring.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol exhibits significant biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and carbonic anhydrase isoforms. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and other conditions where these enzymes are involved.

- Anti-inflammatory and Anticancer Properties : Similar compounds have demonstrated anti-inflammatory and anticancer effects, indicating that this compound may also possess these therapeutic potentials.

Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry include:

- Drug Development : Due to its enzyme inhibition properties, this compound is being explored as a candidate for drugs targeting neurodegenerative diseases. Its ability to interact with biological targets at the molecular level provides insights into its mechanism of action, which is crucial for drug development.

Case Studies

Several studies have documented the biological activities and therapeutic potentials of compounds similar to this compound:

- Neurodegenerative Disease Models : In vitro studies have shown that compounds with similar structures inhibit acetylcholinesterase effectively, suggesting their potential use in treating Alzheimer's disease .

- Anti-inflammatory Studies : Research on related pyrazole derivatives has indicated significant anti-inflammatory effects, paving the way for further exploration of this compound in inflammatory disease models .

- Anticancer Research : Compounds structurally related to this compound have been evaluated for their anticancer properties, showing promising results in inhibiting tumor growth in various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene and pyrazole rings can also interact with nucleic acids, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiophene Cores

The following table summarizes key structural and physicochemical differences:

Biological Activity

2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both thiophene and pyrazole rings. This compound has demonstrated significant biological activities, particularly in inhibiting key enzymes and exhibiting antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 209.27 g/mol

- CAS Number : 956440-32-7

The presence of the thiophene ring, which contains sulfur, alongside the pyrazole ring, allows for diverse chemical modifications that can enhance its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition, particularly against:

- Acetylcholinesterase (AChE) : Important for the treatment of neurodegenerative diseases like Alzheimer's.

- Carbonic Anhydrase Isoforms : Potential applications in treating conditions like glaucoma and epilepsy.

These inhibitory actions suggest that the compound could be developed as a therapeutic agent targeting these enzymes.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Strong |

| 4a | 0.25 | Strong |

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Anti-inflammatory and Anticancer Properties

The compound has also been evaluated for anti-inflammatory activities. Similar compounds have shown IC values ranging from 4.8 to 30.1 μM, indicating moderate to strong anti-inflammatory effects .

In terms of anticancer activity, studies have reported that derivatives exhibit potent anti-proliferative effects against various cancer cell lines, including HepG-2 and MCF-7, with IC values below 25 μM .

Study on Antimicrobial Activity

A study focused on the synthesis and evaluation of thiophene-bearing pyrazole derivatives demonstrated their effectiveness against a range of bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed bactericidal properties .

Study on Anticancer Activity

Another research effort investigated the anti-proliferative effects of related compounds on breast cancer cells (MCF-7). The study utilized the MTT assay to measure cell viability, revealing promising results for specific derivatives that could lead to further development as anticancer agents .

Understanding the mechanism by which this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies have shown that the compound binds effectively to enzyme active sites, which may explain its inhibitory effects on AChE and carbonic anhydrase.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with thiophene-containing carbonyl intermediates. A common method involves reacting 5-(thiophen-2-yl)-1H-pyrazole with 2-chloroethanol or ethylene oxide under basic conditions (e.g., KOH in ethanol). Key parameters include:

- Reaction Temperature : Reflux (~78°C) ensures efficient cyclization .

- pH Control : Acidification with HCl post-reaction precipitates the product, improving purity .

- Solvent Choice : Ethanol is preferred for balancing solubility and ease of crystallization .

Yield optimization requires monitoring via TLC and recrystallization from ethanol .

Structural Characterization

Q. Q2. Which analytical techniques are most reliable for confirming the structure of this compound?

Answer:

- Spectroscopy :

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles for stereochemical confirmation .

Initial Biological Activity Screening

Q. Q3. What biological activities have been preliminarily reported, and what assays are used for evaluation?

Answer: Pyrazole-thiophene hybrids exhibit:

- Antimicrobial Activity : Tested via broth microdilution against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Anticancer Potential : Assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory Effects : Evaluated through COX-1/2 inhibition assays .

Dose-response curves and IC₅₀ values quantify potency .

Advanced Synthesis (Functionalization)

Q. Q4. How can functional groups be introduced to enhance bioactivity, and what reaction conditions are critical?

Answer:

- Substituent Addition :

- Optimization :

- Catalysts : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .

- Temperature Control : Low temperatures (–10°C) prevent side reactions during nitration .

Mechanistic Studies

Q. Q5. What mechanistic insights exist for its biological activity, and how are they studied?

Answer:

- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to kinase active sites (e.g., TRK kinases) .

- Reactive Oxygen Species (ROS) Scavenging : Fluorescence assays (e.g., DCFH-DA) measure antioxidant capacity .

- Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives tracks intracellular localization .

Comparative Analysis

Q. Q6. How does this compound compare to structurally similar pyrazole derivatives in terms of activity?

Answer:

- Thiophene vs. Phenyl Substituents : Thiophene enhances electron density, improving antimicrobial activity compared to phenyl analogs .

- Ethanol Moiety : The hydroxyl group increases solubility, boosting bioavailability relative to methyl ether derivatives .

- SAR Studies : 3D-QSAR models highlight substituent effects on COX-2 selectivity .

Crystallography Challenges

Q. Q7. What challenges arise in crystallizing this compound, and how are they resolved?

Answer:

- Polymorphism : Multiple crystal forms may require solvent screening (e.g., ethanol/water mixtures) .

- Twinned Crystals : SHELXL’s TWIN command refines data from twinned specimens .

- Disorder : Partial occupancy of the ethanol group is resolved using restraints in SHELXL .

Analytical Method Development

Q. Q8. What advanced methods quantify this compound in complex matrices?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate it from byproducts .

- LC-MS/MS : MRM transitions (e.g., m/z 235 → 154) enable quantification in biological samples .

- Standard Curves : Linear ranges (0.1–100 µg/mL) validated via spike-recovery experiments .

Solubility and Formulation

Q. Q9. How do solubility properties influence its application in biological studies?

Answer:

- Solubility Profile : Moderately soluble in DMSO (>10 mM) but poorly in water (<1 mM) .

- Formulation Strategies :

- Nanoemulsions : Lecithin-based carriers improve aqueous dispersion .

- Co-solvents : Ethanol/PEG 400 mixtures enhance solubility for in vivo dosing .

Stability and Degradation

Q. Q10. What are its primary degradation pathways under varying conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.